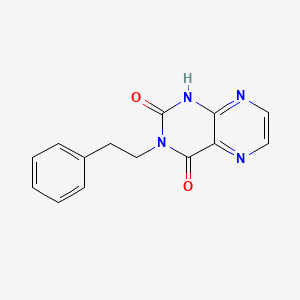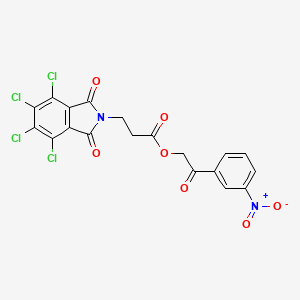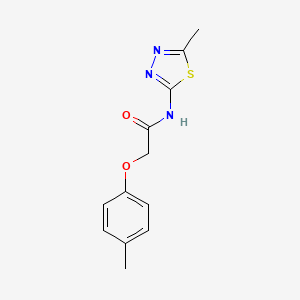![molecular formula C17H10N2O8 B12495324 5-{5-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzene-1,3-dicarboxylic acid](/img/structure/B12495324.png)
5-{5-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzene-1,3-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acide 5-{5-[(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)MÉTHYL]FURAN-2-YL}BENZÈNE-1,3-DICARBOXYLIQUE: est un composé organique complexe caractérisé par sa structure unique, qui comprend un cycle furan, un cycle benzène et une partie diazinane.
Méthodes De Préparation
Voies de Synthèse et Conditions Réactionnelles
La synthèse de l'Acide 5-{5-[(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)MÉTHYL]FURAN-2-YL}BENZÈNE-1,3-DICARBOXYLIQUE implique généralement des réactions organiques en plusieurs étapes. Le processus commence par la préparation des intermédiaires furan et benzène, suivie par l'introduction de la partie diazinane. Les étapes clés comprennent :
Formation du cycle furan : Cela peut être réalisé par la cyclisation de précurseurs appropriés en conditions acides ou basiques.
Fonctionnalisation du cycle benzène : Introduction de groupes acide carboxylique sur le cycle benzène en utilisant une acylation de Friedel-Crafts ou d'autres méthodes appropriées.
Incorporation de la diazinane : La partie diazinane est introduite par une réaction de condensation avec l'intermédiaire furan.
Méthodes de Production Industrielle
La production industrielle de ce composé peut impliquer des versions optimisées des voies de synthèse mentionnées ci-dessus, en mettant l'accent sur la mise à l'échelle, le rendement et la rentabilité. Des techniques telles que la chimie en flux continu et la synthèse automatisée peuvent être utilisées pour améliorer l'efficacité et la reproductibilité.
Analyse Des Réactions Chimiques
Types de Réactions
Acide 5-{5-[(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)MÉTHYL]FURAN-2-YL}BENZÈNE-1,3-DICARBOXYLIQUE: subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions douces pour former les oxydes correspondants.
Réduction : Les réactions de réduction peuvent convertir le composé en ses formes réduites, souvent en utilisant des réactifs comme le borohydrure de sodium.
Substitution : Les réactions de substitution électrophile et nucléophile peuvent modifier les groupes fonctionnels sur les cycles benzène et furan.
Réactifs et Conditions Courants
Agents oxydants : Peroxyde d'hydrogène, permanganate de potassium.
Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d'aluminium.
Réactifs de substitution : Halogènes, agents alkylants.
Principaux Produits
4. Applications de la Recherche Scientifique
Acide 5-{5-[(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)MÉTHYL]FURAN-2-YL}BENZÈNE-1,3-DICARBOXYLIQUE: présente un large éventail d'applications dans la recherche scientifique :
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules et de matériaux plus complexes.
Biologie : Étudié pour son potentiel en tant que sonde biochimique ou inhibiteur dans diverses voies biologiques.
Médecine : Exploré pour son potentiel thérapeutique dans le traitement de maladies, en particulier celles impliquant le stress oxydatif et l'inflammation.
Industrie : Utilisé dans le développement de matériaux avancés, tels que les polymères et les revêtements, en raison de ses propriétés chimiques uniques.
5. Mécanisme d'Action
Le mécanisme d'action de l'Acide 5-{5-[(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)MÉTHYL]FURAN-2-YL}BENZÈNE-1,3-DICARBOXYLIQUE implique son interaction avec des cibles moléculaires et des voies spécifiques :
Cibles moléculaires : Le composé peut cibler des enzymes, des récepteurs ou d'autres protéines impliquées dans des processus biologiques clés.
Voies impliquées : Il peut moduler les voies liées au stress oxydatif, à l'inflammation et à la signalisation cellulaire, conduisant à ses effets biologiques observés.
Applications De Recherche Scientifique
5-{5-[(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]FURAN-2-YL}BENZENE-1,3-DICARBOXYLIC ACID: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving oxidative stress and inflammation.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 5-{5-[(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]FURAN-2-YL}BENZENE-1,3-DICARBOXYLIC ACID involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in key biological processes.
Pathways Involved: It can modulate pathways related to oxidative stress, inflammation, and cellular signaling, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Composés Similaires
Dichloroaniline : Un dérivé de l'aniline avec deux atomes de chlore, utilisé dans la production de colorants et d'herbicides.
Unicité
Acide 5-{5-[(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)MÉTHYL]FURAN-2-YL}BENZÈNE-1,3-DICARBOXYLIQUE: se distingue par sa combinaison unique d'un cycle furan, d'un cycle benzène et d'une partie diazinane, qui confèrent des propriétés chimiques et biologiques distinctes qui ne se trouvent pas dans des composés plus simples comme la dichloroaniline ou la caféine.
Propriétés
Formule moléculaire |
C17H10N2O8 |
|---|---|
Poids moléculaire |
370.3 g/mol |
Nom IUPAC |
5-[5-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]furan-2-yl]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C17H10N2O8/c20-13-11(14(21)19-17(26)18-13)6-10-1-2-12(27-10)7-3-8(15(22)23)5-9(4-7)16(24)25/h1-6H,(H,22,23)(H,24,25)(H2,18,19,20,21,26) |
Clé InChI |
RXFJRHCXIBPFBU-UHFFFAOYSA-N |
SMILES canonique |
C1=C(OC(=C1)C2=CC(=CC(=C2)C(=O)O)C(=O)O)C=C3C(=O)NC(=O)NC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4E)-2-(2-hydroxyethyl)-5-(4-methoxyphenyl)-4-[2-(quinolin-6-yl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12495242.png)

![4-N,13-N-bis[(3-fluorophenyl)methyl]-2-thia-5,6,7,10,11,12-hexazatricyclo[8.3.0.03,7]trideca-1(13),3,5,11-tetraene-4,13-dicarboxamide](/img/structure/B12495247.png)
![methyl 4-({N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}amino)benzoate](/img/structure/B12495252.png)
![Ethyl 3-{[(4-tert-butylphenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12495255.png)
![N-(3-chloro-2-methylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12495256.png)
![10-(2-fluorophenyl)-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one](/img/structure/B12495258.png)

![6-Oxo-1-(2-oxo-2-{[2-(propan-2-yl)phenyl]amino}ethyl)-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12495273.png)
![Methyl 4-(4-ethylpiperazin-1-yl)-3-({[5-(2-nitrophenyl)furan-2-yl]carbonyl}amino)benzoate](/img/structure/B12495276.png)
![N,N-diethyl-N'-[4-(methylsulfanyl)benzyl]propane-1,3-diamine](/img/structure/B12495279.png)

![4-(4-chlorophenyl)-3-methyl-1-phenyl-7-(3,4,5-trimethoxyphenyl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12495285.png)

